Based on analogous compounds like (2E)-3-(4-Bromophenyl)-1-(2-methyl-4-phenyl-3-quinolyl)prop-2-en-1-one [], we can infer that methyl 3-(4-bromophenyl)oxirane-2-carboxylate would possess a non-planar structure. The oxirane ring, due to its inherent strain, would be positioned out of plane with the adjacent phenyl ring. The presence of the bromine atom could be exploited in single-crystal X-ray diffraction studies to determine the compound's absolute configuration.
The reactivity of methyl 3-(4-bromophenyl)oxirane-2-carboxylate would be primarily dictated by the strained oxirane ring. Nucleophilic ring-opening reactions, commonly employed with glycidates, are expected to be facile. For example, amines [], thiols, and alcohols could be employed as nucleophiles to afford ring-opened products with potential biological activity. The 4-bromophenyl substituent further expands its synthetic utility by enabling access to diversely functionalized derivatives through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck reactions.
While a specific mechanism of action cannot be definitively established without biological data, structurally similar glycidates are known to exhibit biological activity. For example, Etomoxir, a fatty acid oxidation inhibitor containing the oxirane-2-carboxylate moiety, is known to exert its effect by irreversibly inhibiting carnitine palmitoyltransferase I (CPT-I) [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: